Prephenic acid barium salt (CAS# 2931-08-0) is a white crystalline powder . It is an intermediate in the biosynthesis of phenylalanine and tyrosine in plants and bacteria .
The molecular formula of Prephenic acid barium salt is C10H8O6Ba . Its molecular weight is 361.49 . The InChI key is XXHDQWSGCJPALI-UHFFFAOYSA-L .
Prephenic Acid Barium Salt is a chemical compound with the molecular formula and the CAS number 2931-08-0. It is derived from prephenic acid, which plays a crucial role in the biosynthesis of aromatic amino acids such as phenylalanine and tyrosine in plants and bacteria. This compound is classified as a barium salt of prephenic acid and is recognized for its significance in biochemical processes.
Prephenic acid barium salt is synthesized from prephenic acid, which itself is obtained from chorismic acid through various biochemical pathways. The primary sources of barium for the synthesis of its salts include minerals such as barite (barium sulfate) and witherite (barium carbonate). Barium compounds are widely used in various industrial applications, making them readily available for chemical synthesis.
Prephenic acid barium salt belongs to the class of organic compounds known as salts, specifically those formed by the reaction of an acid (prephenic acid) with a base (barium hydroxide or another barium compound). It is categorized under biochemical intermediates due to its role in metabolic pathways.
The synthesis of prephenic acid barium salt can be achieved through several methods, primarily involving the neutralization of prephenic acid with a barium-containing base. Key methods include:
The neutralization reaction can be represented as follows:
This reaction highlights the stoichiometric conversion of prephenic acid into its barium salt.
The molecular structure of prephenic acid barium salt consists of a central barium ion coordinated by prephenic acid anions. The structure can be visualized as follows:
The arrangement of atoms within the molecule influences its reactivity and interactions in biological systems.
Prephenic acid barium salt participates in various chemical reactions, primarily involving:
The hydrolysis reaction can be represented as:
This equilibrium indicates the reversible nature of its dissociation in solution.
Prephenic acid barium salt functions primarily as an enzyme inhibitor. It inhibits dehydrogenase enzymes that are crucial for fatty acid synthesis, thereby affecting lipid metabolism. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Studies have shown that concentrations of prephenic acid barium salt can significantly reduce enzyme activity, demonstrating its potential utility in biochemical research and applications where modulation of fatty acid synthesis is desired.
Relevant analyses indicate that these properties make prephenic acid barium salt suitable for various laboratory applications.
Prephenic acid barium salt has several scientific uses, including:
The IUPAC name for prephenic acid barium salt is barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate [3]. Common synonyms include:
The molecular formula is C₁₀H₈BaO₆, with a molecular weight range of 361.49–363.51 g/mol due to variations in hydration and diastereomeric mixtures [1] [3] [4]. This discrepancy arises from differing analytical reports:
Table 1: Molecular Formula Variations
Formula Reported | Molecular Weight (g/mol) | Source Reference |
---|---|---|
C₁₀H₈BaO₆ | 361.49 | [3] [4] |
C₁₀H₁₀BaO₆ | 363.51 | [1] [6] |
C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2]
[3] XXHDQWSGCJPALI-UHFFFAOYSA-L
[3] [5] Prephenic acid barium salt exists as a mixture of diastereomers, with the natural biological form adopting a cis configuration at the C1 and C4 pseudoasymmetric centers. This cis-prephenate has both carboxyl and hydroxyl groups in the (1s,4s) orientation, critical for its metabolic interactions. The trans diastereomer (epiprephenic acid) is synthetically accessible but biologically irrelevant [7].
Limited crystallographic data are available due to the compound’s instability. The barium salt form enhances stability by neutralizing the anionic prephenate (derived from chorismic acid rearrangement). The barium ion coordinates with two carboxylate groups, forming a crystalline solid [1] [7]. Key characteristics:
Table 2: Stability and Handling Conditions
Property | Condition | Observation |
---|---|---|
Thermal Stability | >25°C | Decomposition risk |
pH Sensitivity | Acidic/Basic media | Aromatization to phenylalanine precursors |
Storage Recommendation | –20°C, anhydrous environment | Prevents hydrolytic degradation |
Table 3: Key Chemical Identifiers of Prephenic Acid Barium Salt
Identifier Type | Value |
---|---|
CAS No. | 2931-08-0 |
IUPAC Name | barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |
Molecular Formula | C₁₀H₈BaO₆ (primary reported form) |
Molecular Weight | 361.49–363.51 g/mol |
SMILES | C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] |
InChI Key | XXHDQWSGCJPALI-UHFFFAOYSA-L |
Storage Temperature | –20°C |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0